2-Thiazolamine, 5-ethoxy- 2-Thiazolamine, 5-ethoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20340293
InChI: InChI=1S/C5H8N2OS/c1-2-8-4-3-7-5(6)9-4/h3H,2H2,1H3,(H2,6,7)
SMILES:
Molecular Formula: C5H8N2OS
Molecular Weight: 144.20 g/mol

2-Thiazolamine, 5-ethoxy-

CAS No.:

Cat. No.: VC20340293

Molecular Formula: C5H8N2OS

Molecular Weight: 144.20 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolamine, 5-ethoxy- -

Specification

Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
IUPAC Name 5-ethoxy-1,3-thiazol-2-amine
Standard InChI InChI=1S/C5H8N2OS/c1-2-8-4-3-7-5(6)9-4/h3H,2H2,1H3,(H2,6,7)
Standard InChI Key ODGMKRGJXAPFHT-UHFFFAOYSA-N
Canonical SMILES CCOC1=CN=C(S1)N

Introduction

Structural and Chemical Characteristics of 5-Ethoxy-2-Thiazolamine

The thiazole ring system consists of a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. In 5-ethoxy-2-thiazolamine, the amine group occupies the second position, while the ethoxy substituent (-OCH₂CH₃) is appended to the fifth carbon. This substitution pattern influences electronic distribution across the ring, enhancing lipophilicity compared to unsubstituted 2-aminothiazole .

Electronic Effects and Solubility

The electron-donating ethoxy group increases electron density at the fifth position, potentially altering the compound’s reactivity in nucleophilic or electrophilic substitution reactions. Solubility profiles are expected to mirror those of related 2-aminothiazoles, with moderate solubility in polar solvents like water and ethanol but improved miscibility in diethyl ether or dichloromethane due to the ethoxy group’s hydrophobic character .

Spectroscopic Signatures

Infrared (IR) spectroscopy would likely reveal N-H stretching vibrations near 3300–3400 cm⁻¹ for the amine group and C-O-C asymmetric stretching around 1250 cm⁻¹ for the ethoxy moiety. Nuclear magnetic resonance (NMR) spectra should display characteristic shifts:

  • ¹H NMR: A triplet for the ethoxy methylene group (δ 3.5–4.0 ppm) and a quartet for the methyl protons (δ 1.2–1.4 ppm).

  • ¹³C NMR: The thiazole carbons typically resonate between δ 120–160 ppm, with the ethoxy carbon appearing near δ 60–70 ppm .

Synthetic Routes to 5-Ethoxy-2-Thiazolamine

While no explicit synthesis of 5-ethoxy-2-thiazolamine is documented, established methods for 2-aminothiazole derivatives provide a blueprint for its preparation.

Hantzsch Thiazole Synthesis

The classic Hantzsch method involves the condensation of α-halo ketones with thiourea. For 5-ethoxy-2-thiazolamine, this would require a pre-functionalized α-halo ketone bearing an ethoxy group. For example:

  • Starting Material: 5-Ethoxy-2-bromoacetophenone.

  • Reaction: Heating with thiourea in ethanol under reflux.

  • Mechanism: Nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization and elimination of hydrogen bromide .

5-Ethoxy-2-bromoacetophenone+ThioureaΔ,EtOH5-Ethoxy-2-thiazolamine+HBr\text{5-Ethoxy-2-bromoacetophenone} + \text{Thiourea} \xrightarrow{\Delta, \text{EtOH}} \text{5-Ethoxy-2-thiazolamine} + \text{HBr}

Post-Functionalization Approaches

An alternative strategy involves introducing the ethoxy group after thiazole ring formation:

  • Step 1: Synthesize 2-aminothiazole via Hantzsch synthesis.

  • Step 2: Perform electrophilic substitution at the fifth position using ethoxy bromide (Br-OCH₂CH₃) in the presence of a Lewis acid catalyst like AlCl₃ .

Material Science Applications

Beyond pharmacology, 5-ethoxy-2-thiazolamine’s electronic properties make it a potential building block for organic semiconductors. Thiazole derivatives are employed in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to their high electron affinity.

  • Photovoltaic Cells: Enhancing charge separation in donor-acceptor systems .

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